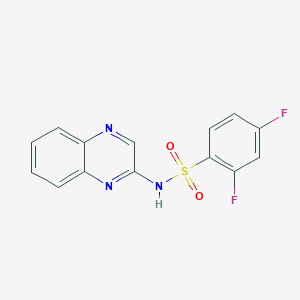
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide is a compound that belongs to the class of quinoxaline derivatives. Quinoxalines are nitrogen-containing heterocyclic compounds known for their diverse biological activities, including antifungal, antibacterial, antiviral, and antimicrobial properties . The structure of this compound consists of a quinoxaline ring fused with a benzene sulfonamide group, with two fluorine atoms attached at the 2 and 4 positions of the benzene ring.
Méthodes De Préparation
The synthesis of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2,4-difluorobenzenesulfonyl chloride with quinoxaline-2-amine under basic conditions. The reaction typically takes place in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified through recrystallization or chromatography . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide undergoes various chemical reactions, including substitution, oxidation, and reduction. Common reagents used in these reactions include halogenating agents, oxidizing agents like potassium permanganate, and reducing agents such as sodium borohydride. For example, the compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles, leading to the formation of different derivatives . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it has been studied for its potential as an antimicrobial and anticancer agent . The compound’s ability to inhibit certain enzymes and pathways makes it a valuable tool in drug discovery and development. Additionally, it has applications in the industry as a precursor for the synthesis of dyes and other functional materials.
Mécanisme D'action
The mechanism of action of 2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide involves its interaction with specific molecular targets. In antimicrobial applications, the compound inhibits the activity of bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . In anticancer research, it may inhibit certain signaling pathways involved in cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide can be compared with other quinoxaline derivatives such as quinoline and quinazoline compounds. While all these compounds share a similar heterocyclic structure, this compound is unique due to the presence of the difluorobenzene sulfonamide group, which imparts distinct chemical and biological properties . Similar compounds include 4-hydroxy-2-quinolones and 2-chloro-3-(piperazin-2-yl)quinoxaline, which also exhibit significant biological activities .
Propriétés
IUPAC Name |
2,4-difluoro-N-quinoxalin-2-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F2N3O2S/c15-9-5-6-13(10(16)7-9)22(20,21)19-14-8-17-11-3-1-2-4-12(11)18-14/h1-8H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRNJVJUQUSMYDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)NS(=O)(=O)C3=C(C=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F2N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![S-[4-[[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl-methylamino]methyl]phenyl] N,N-dimethylcarbamothioate](/img/structure/B7598074.png)
![3-(3-Cyanophenyl)-1-methyl-1-[1-(1-methylcyclopropyl)ethyl]urea](/img/structure/B7598078.png)
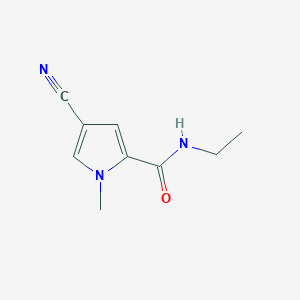
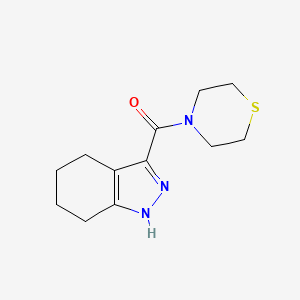
![N-(4-methylphenyl)-4-(4-oxo-3,9-diazabicyclo[4.2.1]nonane-9-carbonyl)benzenesulfonamide](/img/structure/B7598094.png)
![N-methyl-1-(2-pyridin-2-ylethyl)-N-[4-[3-(trifluoromethyl)phenoxy]butyl]piperidin-4-amine](/img/structure/B7598109.png)
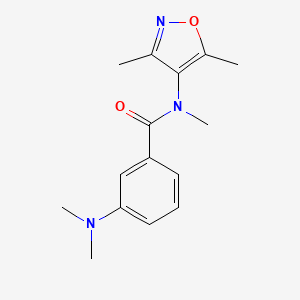
![N-(3-chlorophenyl)-2-[4-[[2-(4-hydroxyphenyl)acetyl]amino]piperidin-1-yl]propanamide](/img/structure/B7598116.png)
![5-[(4-Fluorophenyl)methyl]-3-(oxolan-3-yl)-1,2,4-oxadiazole](/img/structure/B7598120.png)
![4-[(3-Methyl-1,2-oxazol-5-yl)methyl]-2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazine](/img/structure/B7598128.png)
![1-[2-(2-Bromo-4-fluorophenoxy)pyridine-3-carbonyl]-4-hydroxypiperidine-4-carbonitrile](/img/structure/B7598131.png)
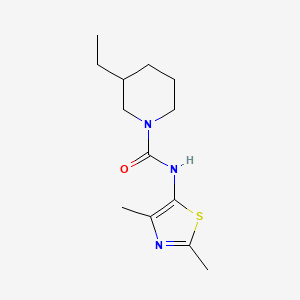
![N-butyl-1-azaspiro[3.3]heptane-1-carboxamide](/img/structure/B7598142.png)
![N-[1-cyclopropyl-2-(5,6-dimethylbenzimidazol-1-yl)ethyl]-4-(3-methyl-1,2,4-oxadiazol-5-yl)benzamide](/img/structure/B7598162.png)
